β-Lactamase (Pseudomonas aeruginosa) Inhibition: Pyrrolidinyl Ketone vs. 4-Methoxyphenyl Ketone Analog
In the β-lactamase counterscreen (PubChem AID 588341), the pyrrolidin-1-yl ketone analog (target compound) displayed an IC₅₀ of 12,400 nM, while the 4-methoxyphenyl ketone analog (CID 1215664) showed no measurable inhibition (IC₅₀ >55,900 nM) [1][2]. This represents at least a 4.5-fold potency advantage conferred specifically by the pyrrolidine substituent in the same assay format.
| Evidence Dimension | Recombinant β-lactamase (Pseudomonas aeruginosa) inhibition – fluorescence-based cell-based dose–response assay |
|---|---|
| Target Compound Data | IC₅₀ = 12,400 nM (12.4 µM) |
| Comparator Or Baseline | CID 1215664 (4-methoxyphenyl ketone analog): IC₅₀ >55,900 nM (>55.9 µM) |
| Quantified Difference | ≥4.5-fold lower IC₅₀ for the target compound |
| Conditions | Fluorescence-based cell-based high-throughput dose–response assay (PubChem AID 588341); MLPCN/TSRI center; both compounds tested in identical format. |
Why This Matters
For procurement of a thieno[2,3-b]pyridine with any β-lactamase activity, the pyrrolidine congener is the only demonstrated active choice within this sub-series.
- [1] BindingDB Entry BDBM83240: IC₅₀ = 1.24E+4 nM vs. β-lactamase (Pseudomonas aeruginosa) from PubChem AID 588341. The Scripps Research Institute, 2012. View Source
- [2] BindingDB Entry BDBM75802: IC₅₀ >5.59E+4 nM vs. same target; CID 1215664, (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone. View Source
